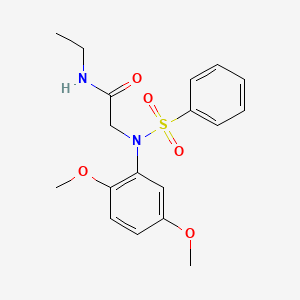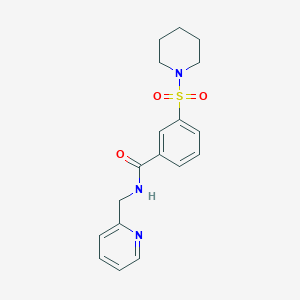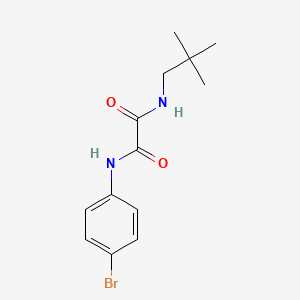![molecular formula C14H9Cl3N2OS B5227424 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes, including cell cycle progression, circadian rhythm, and Wnt signaling.
Applications De Recherche Scientifique
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been widely used as a tool compound in scientific research to investigate the role of CK1 in various cellular processes. For example, it has been used to study the regulation of the circadian clock, as CK1 is involved in the phosphorylation of clock proteins. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has also been used to investigate the role of CK1 in the Wnt signaling pathway, which is involved in embryonic development and cancer progression. In addition, 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been used to study the role of CK1 in the DNA damage response, apoptosis, and autophagy.
Mécanisme D'action
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of CK1, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates. CK1 is involved in various cellular processes, including cell cycle progression, circadian rhythm, and Wnt signaling. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide binds to the ATP-binding site of CK1 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects in various cell types. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of endothelial cells, and modulate the activity of the circadian clock. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of the Wnt signaling pathway, leading to the inhibition of cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its potency and selectivity for CK1, its ability to inhibit downstream signaling pathways, and its availability as a tool compound. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the use of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in scientific research. One potential direction is the investigation of its role in the DNA damage response, as CK1 has been shown to be involved in this process. Another potential direction is the study of its effects on autophagy, which is a cellular process that is involved in the degradation of damaged organelles and proteins. In addition, the development of more potent and selective CK1 inhibitors could lead to the identification of new therapeutic targets for various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of CK1 in various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has significant potential as a tool compound for the investigation of CK1 signaling pathways, and its use could lead to the identification of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3,5-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 3-chlorobenzoyl chloride to give the final product. The yield of 3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is typically around 40%, and the purity can be increased by recrystallization from ethanol.
Propriétés
IUPAC Name |
3-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-9-3-1-2-8(4-9)13(20)19-14(21)18-12-6-10(16)5-11(17)7-12/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSXMAXCARJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)
![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)


![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)